![molecular formula C16H14BrN3O3S B3605794 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide](/img/structure/B3605794.png)
5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide
Vue d'ensemble
Description
5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide, also known as BBF 2066, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BBF 2066 is a furamide derivative of benzothiazole, and it has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. These enzymes play a key role in the regulation of cellular signaling pathways, and their inhibition can lead to the activation of downstream signaling pathways, which can result in various physiological effects.
Biochemical and Physiological Effects:
5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit the activity of protein tyrosine phosphatases. 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 in lab experiments is its ability to inhibit the activity of protein tyrosine phosphatases, which can lead to the activation of downstream signaling pathways. This can be useful in various research fields, such as cancer research. However, one of the limitations of using 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 is its potential toxicity and side effects, which can affect the results of lab experiments.
Orientations Futures
There are various future directions that can be explored with 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066. One potential direction is to further investigate its mechanism of action and its potential applications in cancer research. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the toxicity and side effects of 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 can be further studied to determine its safety for use in lab experiments and potential clinical applications.
Conclusion:
5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to exhibit interesting biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases and the inhibition of cancer cell growth. While there are advantages and limitations to using 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 in lab experiments, there are various future directions that can be explored to further understand its potential applications in various research fields.
Applications De Recherche Scientifique
5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 has been found to exhibit interesting properties that make it a potential candidate for research in various fields. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a key role in the regulation of cellular signaling pathways. 5-bromo-N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-furamide 2066 has also been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer research.
Propriétés
IUPAC Name |
5-bromo-N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-2-3-14(21)20-16-19-10-5-4-9(8-12(10)24-16)18-15(22)11-6-7-13(17)23-11/h4-8H,2-3H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVJBIPWVLAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B3605713.png)

![5-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3605720.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)
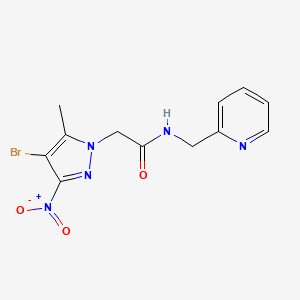
![N-(2-chloro-4-methoxyphenyl)-N'-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B3605749.png)
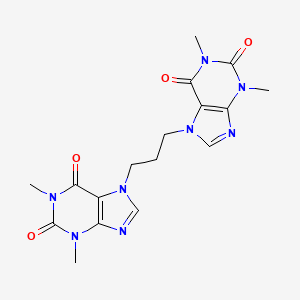
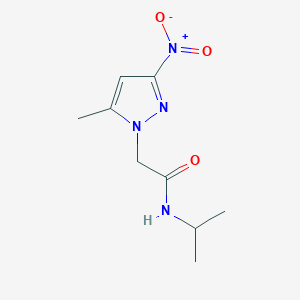
![methyl 2-{[(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B3605775.png)
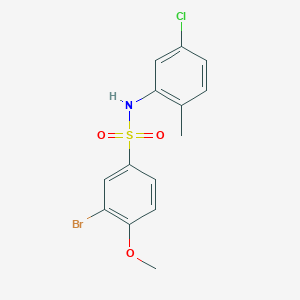
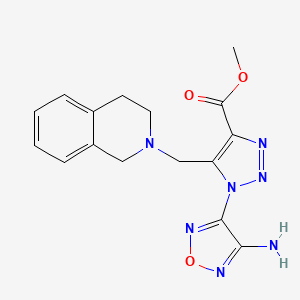
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3605813.png)
![N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B3605818.png)
![N-(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3605828.png)